

Application Notes & Protocols for the Isolation and Purification of Lantanose A

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Compound of Interest

Compound Name: Lantanose A

Cat. No.: B12321251

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Introduction

Lantanose A is a bioactive oligosaccharide identified in the roots of *Lantana camara*, a plant belonging to the Verbenaceae family.[1] Oligosaccharides from natural sources are of significant interest in the pharmaceutical and nutraceutical industries due to their potential prebiotic activity and other health benefits. This document provides detailed protocols for the extraction, purification, and quantification of **Lantanose A** from *Lantana camara* roots. The methodologies described herein are based on established techniques for the isolation of similar oligosaccharides, such as verbascotetraose, from the same plant source.[2]

Data Presentation

The following tables summarize the expected quantitative data based on the extraction and purification of oligosaccharides from *Lantana camara* roots. These values are typical ranges and may vary depending on factors such as the plant's geographical origin, age, and the specific conditions used during the experimental process.[2]

Table 1: Quantitative Analysis of **Lantanose A** Extraction and Purification[2]

Parameter	Typical Value	Method of Analysis
Extraction Yield		
Crude Extract Yield (% of dry root weight)	10-15%	Gravimetric
Total Oligosaccharide Content in Crude Extract	5-8%	Phenol-Sulfuric Acid Method
Purification Efficiency		
Lantanose A Purity after Column Chromatography	>95%	HPLC-RID / UPLC-MS/MS
Quantification Limits		
Limit of Detection (LOD)	0.0018 - 0.0030 µg/mL	UPLC-MS/MS
Limit of Quantification (LOQ)	0.0054 - 0.0063 µg/mL	UPLC-MS/MS

Experimental Protocols

Plant Material Preparation

- **Collection and Identification:** Collect fresh roots from positively identified *Lantana camara* plants.
- **Cleaning and Drying:** Thoroughly wash the roots with tap water to remove soil and debris. The roots should then be chopped into small pieces and air-dried in a shaded area for approximately two weeks, or until they are brittle.^[2] For a more rapid process, a hot air oven can be utilized at a temperature of 60-70°C.^[2]
- **Pulverization:** Grind the dried root pieces into a fine powder using a mechanical grinder.

Extraction of Crude Oligosaccharides

This protocol utilizes a solvent extraction method to isolate the crude oligosaccharide fraction.

- **Solvent Extraction:**

- Accurately weigh 100 g of the dried, powdered root material.
- Place the powder into a Soxhlet apparatus.
- Extract the material with 80% ethanol for a duration of 6-8 hours.[2]
- Filtration and Concentration:
 - Following extraction, filter the mixture through Whatman No. 1 filter paper to separate the ethanolic extract from the solid plant residue.
 - Concentrate the filtrate using a rotary evaporator under reduced pressure. Ensure the temperature is maintained below 50°C to prevent degradation of the target compounds. This will yield a viscous crude extract.[2]
- Ethanol Precipitation:
 - Dissolve the concentrated crude extract in a minimal volume of distilled water.
 - Gradually add four volumes of 95% ethanol to the aqueous solution while continuously stirring. This will cause the precipitation of polysaccharides and larger oligosaccharides, including **Lantanose A**.
 - Allow the mixture to stand at 4°C overnight to ensure complete precipitation.[2]
- Isolation of Crude Oligosaccharide Fraction:
 - Centrifuge the mixture at 4000 rpm for 20 minutes.
 - Discard the supernatant. The resulting precipitate contains the crude oligosaccharide fraction.[2]
 - Lyophilize the precipitate to obtain a dry powder.

Purification of Lantanose A by Column Chromatography

The crude oligosaccharide fraction is further purified using a multi-step column chromatography process.

- Activated Charcoal Column Chromatography:
 - Prepare a column packed with activated charcoal.
 - Dissolve the lyophilized crude oligosaccharide powder in distilled water and load it onto the column.
 - Elute the column initially with distilled water to remove salts and monosaccharides.^[2]
 - Subsequently, elute with a stepwise gradient of ethanol in water (e.g., 10%, 20%, 30% ethanol) to separate the oligosaccharides based on their size.
 - Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing **Lantanose A**.
- Size-Exclusion Chromatography (Optional Final Polishing):
 - For achieving higher purity, the **Lantanose A**-rich fractions can be pooled, concentrated, and further purified using a size-exclusion column (e.g., Sephadex G-25).
 - Elute the column with deionized water.
 - Collect fractions and analyze for purity using HPLC-RID.

Quantification and Characterization

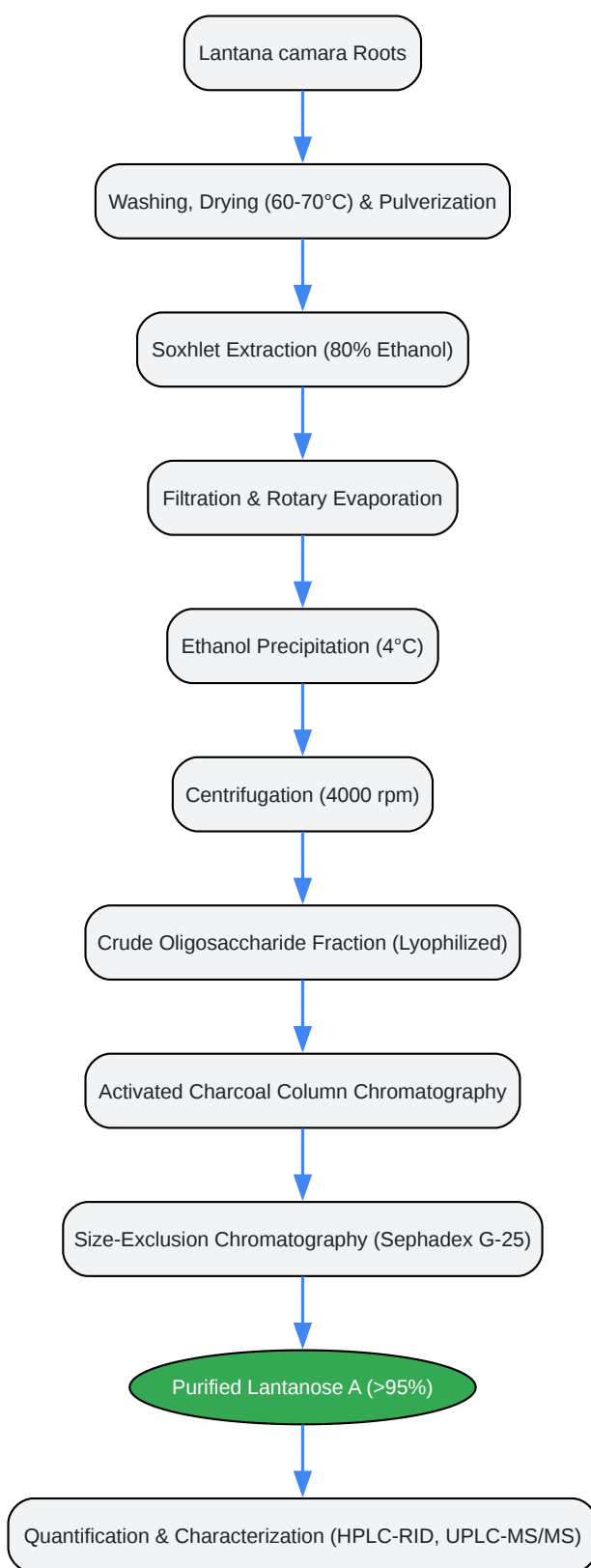
- High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID):
 - Use an appropriate carbohydrate analysis column (e.g., an amino-based column).
 - The mobile phase is typically a mixture of acetonitrile and water.
 - The refractive index detector is used to quantify the purified **Lantanose A** based on a standard curve prepared with a known concentration of a suitable oligosaccharide standard.
- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

- For more sensitive and specific quantification and structural confirmation, UPLC-MS/MS can be employed. This technique provides information on the molecular weight and fragmentation pattern of the isolated compound, confirming its identity as **Lantanose A**.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of **Lantanose A** from *Lantana camara* roots.



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Caption: Workflow for **Lantanose A** Isolation and Purification.

Logical Relationship of Purification Steps

This diagram shows the logical progression and purpose of each major step in the purification process.



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Caption: Logical Flow of **Lantanose A** Purification Steps.

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References

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